molecular formula C37H57N7O6 B6297834 Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) CAS No. 1622872-91-6

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

Cat. No.: B6297834
CAS No.: 1622872-91-6
M. Wt: 695.9 g/mol
InChI Key: KULVZQUHMGDNPX-FNDSQMSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is a cyclic peptide composed of seven amino acids: D-Alanine, D-allo-Isoleucine, Valine, D-Leucine, Leucine, and Tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cyclization: The linear peptide is cleaved from the resin and cyclized to form the cyclic structure.

Industrial Production Methods

Industrial production of cyclic peptides like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) often involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like Tryptophan.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of Tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its stability and allows for specific binding to these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp): Unique due to its specific amino acid sequence and cyclic structure.

    Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Phe): Similar structure but with Phenylalanine instead of Tryptophan.

    Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Tyr): Contains Tyrosine instead of Tryptophan.

Uniqueness

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is unique due to the presence of Tryptophan, which can impart specific biological activities and interactions not seen in similar compounds with different amino acids.

Properties

IUPAC Name

(6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULVZQUHMGDNPX-FNDSQMSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H57N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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